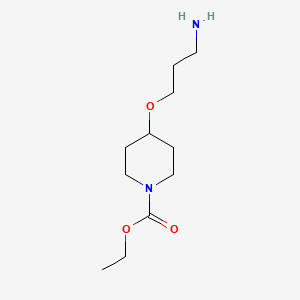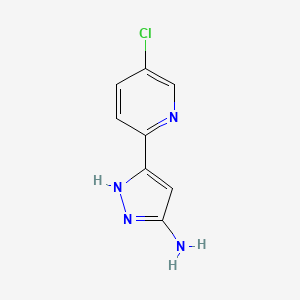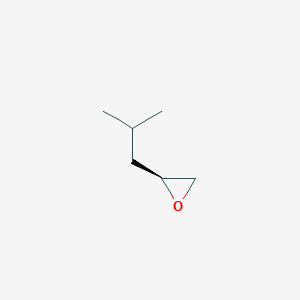
2-(2-Aminothiazol-4-yl)-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminothiazol-4-yl)-4-bromophenol is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminothiazol-4-yl)-4-bromophenol typically involves the reaction of 2-aminothiazole with a brominated phenol derivative. One common method includes the use of thiourea and brominated acetophenone in the presence of a base, followed by cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Aminothiazol-4-yl)-4-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the thiazole ring can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products:
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of quinones.
Reduction: Formation of reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminothiazol-4-yl)-4-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-(2-Aminothiazol-4-yl)-4-bromophenol involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
2-Aminothiazole: The parent compound, known for its broad spectrum of biological activities.
4-Bromo-2-aminothiazole: A closely related compound with similar antimicrobial properties.
2-(2-Aminothiazol-4-yl)phenol: Another derivative with comparable biological activities
Uniqueness: 2-(2-Aminothiazol-4-yl)-4-bromophenol stands out due to the presence of both the bromine atom and the phenolic group, which enhance its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H7BrN2OS |
|---|---|
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-thiazol-4-yl)-4-bromophenol |
InChI |
InChI=1S/C9H7BrN2OS/c10-5-1-2-8(13)6(3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) |
Clave InChI |
OLNVRZGHNCKSHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C2=CSC(=N2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride](/img/structure/B13597312.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13597313.png)


![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)









